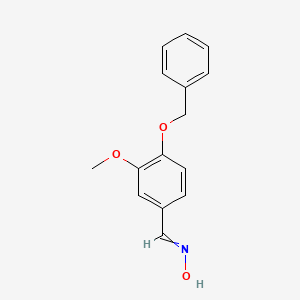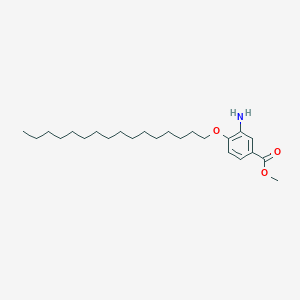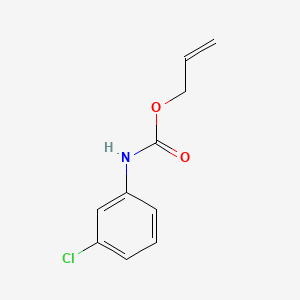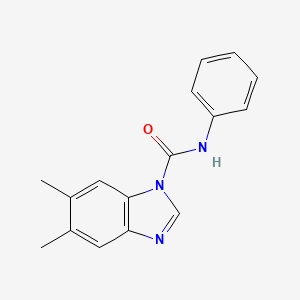
n-Benzylidene-4-biphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzylidene-4-biphenylamine: is an organic compound with the molecular formula C19H15N and a molecular weight of 257.338 g/mol It is a Schiff base derived from the condensation of benzaldehyde and 4-biphenylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzylidene-4-biphenylamine typically involves the condensation reaction between benzaldehyde and 4-biphenylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The mixture is allowed to react for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: n-Benzylidene-4-biphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
n-Benzylidene-4-biphenylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of n-Benzylidene-4-biphenylamine involves its interaction with molecular targets through its Schiff base functionality. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- n-Benzylidene-4-biphenylamine
- This compound derivatives
- This compound analogs
Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its Schiff base functionality and biphenyl structure make it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
13924-28-2 |
|---|---|
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
1-phenyl-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-15H |
InChI-Schlüssel |
WXZIDPUAURHXQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)



![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)

